Superior MAO-A Binding Affinity of (R)-Benmoxin Compared to Tranylcypromine
(R)-Benmoxin exhibits a Ki of 240 nM for MAO-A, which is approximately 21-fold greater affinity (lower Ki) than tranylcypromine's Ki of 5,000 nM for the same isoform [1][2]. This substantial difference in binding affinity indicates that (R)-benmoxin achieves near-saturating MAO-A inhibition at substantially lower concentrations, providing a wider experimental window for dose-response studies.
| Evidence Dimension | MAO-A Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 240 nM |
| Comparator Or Baseline | Tranylcypromine: Ki = 5,000 nM |
| Quantified Difference | ~21-fold higher affinity (lower Ki) for (R)-benmoxin |
| Conditions | Radioligand displacement assay using [3H]-Ro 41-1049 in rat cerebral cortex for benmoxin; human recombinant MAO-A inhibition constant determination for tranylcypromine. |
Why This Matters
For researchers designing MAO-A inhibition experiments, the 20-fold affinity advantage allows the use of lower compound concentrations, minimizing off-target effects and solvent toxicity while maintaining complete enzyme inhibition.
- [1] BindingDB, BDBM50386543, Ki: 240 nM for MAO-A. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50386543 View Source
- [2] BindingDB, BDBM50240772, Ki: 5,000 nM for MAO-A (tranylcypromine). http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50240772 View Source
